

An In-depth Technical Guide to AFG206 (CAS Number: 630122-37-1)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AFG206

Cat. No.: B1684540

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **AFG206**, a first-generation FMS-like tyrosine kinase 3 (FLT3) inhibitor. The information is compiled for an audience with a technical background in drug discovery and development, with a focus on data presentation, experimental context, and molecular mechanisms.

Core Properties of AFG206

AFG206, with the CAS number 630122-37-1, is a small molecule inhibitor of the FLT3 receptor tyrosine kinase.^{[1][2]} It is classified as a "type II" inhibitor, indicating its specific mechanism of binding to the inactive conformation of the kinase.^[1]

Table 1: Chemical and Physical Properties of **AFG206**

Property	Value	Source
CAS Number	630122-37-1	[1] [2]
Molecular Formula	C20H19N3O2	MedchemExpress, BIOZOL
Molecular Weight	333.38 g/mol	MedchemExpress, BIOZOL
IUPAC Name	N-(4-ethylphenyl)-N'-[4-(4-pyridinyloxy)phenyl]urea	ChemicalBook
Solubility	Soluble in DMSO, insoluble in water	LabNovo
Melting Point	Data not available in the searched literature.	

Biological Activity and Mechanism of Action

AFG206 is an ATP-competitive inhibitor that potently targets mutant forms of the FLT3 receptor, which are implicated in the pathogenesis of Acute Myeloid Leukemia (AML).[\[1\]](#) Its primary biological effect is the inhibition of cell proliferation through the induction of apoptosis.

Table 2: In Vitro Biological Activity of **AFG206**

Cell Line	FLT3 Mutation Status	Assay	Endpoint	IC50	Source
Ba/F3	FLT3-ITD	Cell Proliferation	Inhibition of cell growth	~0.1 μ M	[1]
Ba/F3	D835Y	Cell Proliferation	Inhibition of cell growth	~0.1 μ M	[1]

Mechanism of Action: Type II FLT3 Inhibition

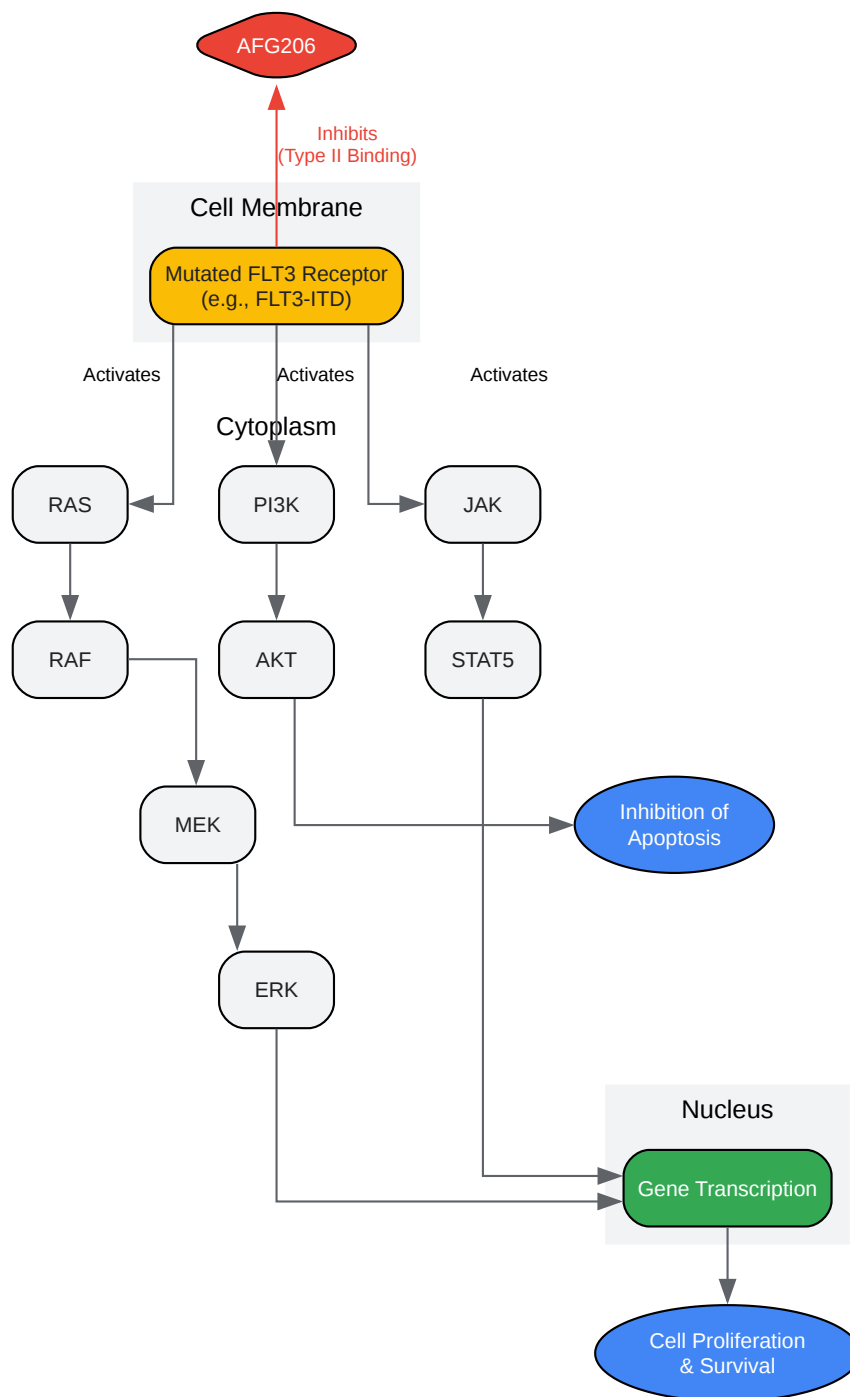
As a type II inhibitor, **AFG206** binds to the inactive conformation of the FLT3 kinase domain.[\[3\]](#) [\[4\]](#) Specifically, it targets the hydrophobic region adjacent to the ATP-binding pocket that is

accessible only when the kinase is in its inactive state.[4][5] This binding mode prevents the conformational changes required for kinase activation, thereby blocking downstream signaling pathways that promote cell survival and proliferation.[3][4]

Signaling Pathway

Mutations in the FLT3 gene, such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor.[5] This ligand-independent signaling activates downstream pathways including RAS/MAPK, PI3K/AKT, and STAT5, which are crucial for the survival and proliferation of leukemic cells.[4] **AFG206**, by inhibiting the mutated FLT3, effectively shuts down these oncogenic signaling cascades.

Figure 1: FLT3 Signaling Pathway and Inhibition by AFG206

[Click to download full resolution via product page](#)Caption: Figure 1: FLT3 Signaling Pathway and Inhibition by **AFG206**

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for the key experiments cited in the primary literature for **AFG206**. The specific details of the protocols used in the foundational study by Weisberg et al. (2010) were not available in the accessed literature.

3.1. Cell Proliferation Assay (MTT Assay)

This assay is used to assess the effect of **AFG206** on the viability and proliferation of FLT3-mutant cell lines.

- Cell Lines: Ba/F3 cells expressing FLT3-ITD or FLT3-D835Y.
- Procedure:
 - Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well in the appropriate growth medium.
 - **AFG206** is serially diluted in the growth medium and added to the wells to achieve a range of final concentrations. A vehicle control (e.g., DMSO) is also included.
 - The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
 - Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
 - The resulting formazan crystals are solubilized with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
 - The absorbance is measured at a wavelength of 570 nm using a microplate reader.
 - The IC₅₀ value is calculated from the dose-response curve.

Figure 2: Workflow for Cell Proliferation Assay

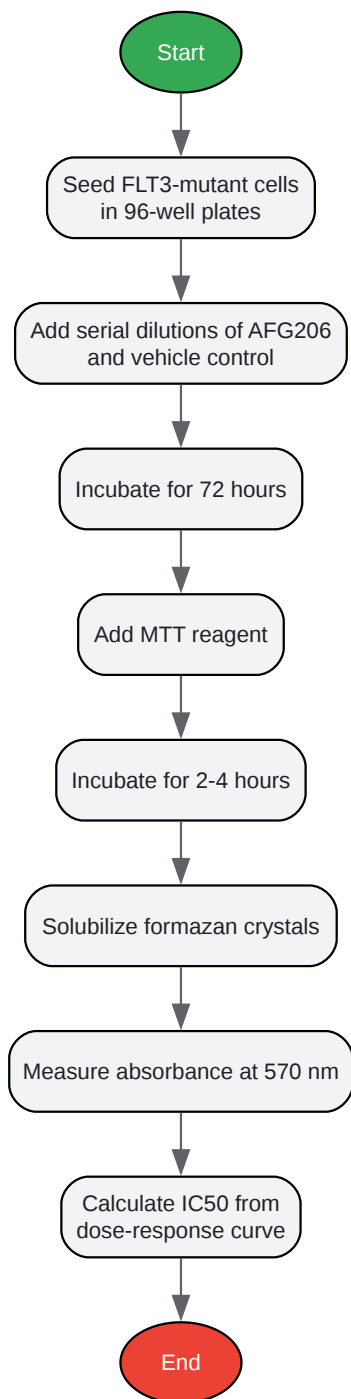
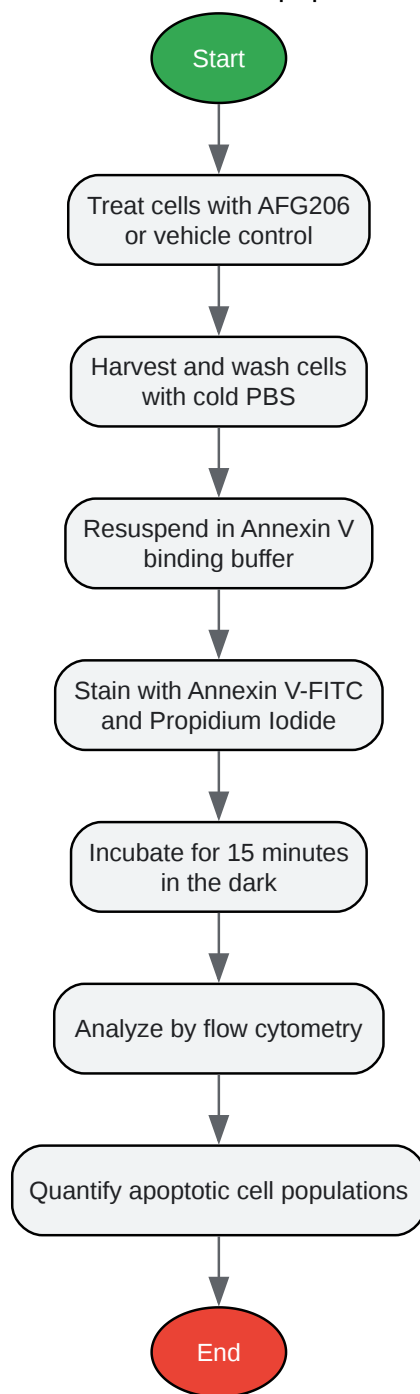


Figure 3: Workflow for Apoptosis Assay



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biorxiv.org [biorxiv.org]
- 2. Post-transplant maintenance therapy in acute myeloid leukemia after allogeneic hematopoietic stem cell transplantation ... [ouci.dntb.gov.ua]
- 3. Antileukemic Effects of Novel First- and Second-Generation FLT3 Inhibitors: Structure-Affinity Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORBi: Detailed Reference [orbi.uliege.be]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to AFG206 (CAS Number: 630122-37-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684540#afg206-cas-number-630122-37-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com